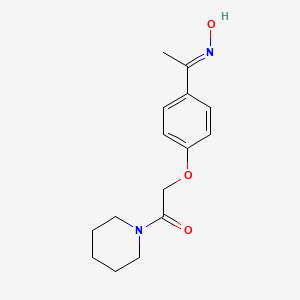
N-Cyclopentyl-N-methyl-4-(3-ureidophenyl)-1H-imidazole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compound 1 [WO2014017936] is a synthetic organic compound classified as a urea derivative. It is known for its potential use as an enzyme inhibitor, particularly targeting fatty acid amide hydrolase (FAAH). This compound has shown promise in the treatment and prevention of various disorders, including metabolic disorders, neurodegenerative diseases, and inflammatory conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of compound 1 [WO2014017936] involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The general synthetic route includes:
Formation of the core structure: This involves the reaction of an appropriate amine with an isocyanate to form the urea core.
Functional group modifications:
Industrial Production Methods: Industrial production of compound 1 [WO2014017936] follows similar synthetic routes but is optimized for large-scale production. This includes:
Optimization of reaction conditions: Temperature, pressure, and solvent systems are optimized to maximize yield and purity.
Use of continuous flow reactors: These reactors allow for better control over reaction conditions and scalability.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to ensure high purity of the final product
化学反応の分析
Types of Reactions: Compound 1 [WO2014017936] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups .
科学的研究の応用
Compound 1 [WO2014017936] has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and enzyme activity.
Medicine: It has potential therapeutic applications in treating metabolic disorders, neurodegenerative diseases, and inflammatory conditions.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry
作用機序
The mechanism of action of compound 1 [WO2014017936] involves the inhibition of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the hydrolysis of fatty acid amides, which play a role in various physiological processes. By inhibiting FAAH, compound 1 [WO2014017936] increases the levels of fatty acid amides, leading to various therapeutic effects. The molecular targets and pathways involved include the endocannabinoid system and related signaling pathways .
類似化合物との比較
BIA 10-2474: Another FAAH inhibitor with a similar structure and mechanism of action.
URB597: A well-known FAAH inhibitor used in various research studies.
PF-04457845: A potent and selective FAAH inhibitor with therapeutic potential.
Comparison: Compound 1 [WO2014017936] is unique due to its specific structural features and the range of disorders it can potentially treat. Compared to similar compounds, it may offer advantages in terms of selectivity, potency, and therapeutic applications .
特性
分子式 |
C17H21N5O2 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
4-[3-(carbamoylamino)phenyl]-N-cyclopentyl-N-methylimidazole-1-carboxamide |
InChI |
InChI=1S/C17H21N5O2/c1-21(14-7-2-3-8-14)17(24)22-10-15(19-11-22)12-5-4-6-13(9-12)20-16(18)23/h4-6,9-11,14H,2-3,7-8H2,1H3,(H3,18,20,23) |
InChIキー |
SXKWDPMBWTZYCA-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCCC1)C(=O)N2C=C(N=C2)C3=CC(=CC=C3)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-({2-methyl-2-[(propan-2-yl)carbamoyl]cyclopropyl}(phenyl)methyl)carbamate](/img/structure/B10774140.png)

![(2R)-2-(2,4-difluorophenyl)-2-[(2R,5R)-5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774146.png)



amino}propoxy)(hydroxy)phosphoryl]oxy}phosphonic acid](/img/structure/B10774172.png)
![[3-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-4-(pyridin-4-ylamino)pyrimidin-5-yl]oxymethyl]oxetan-3-yl]methanol](/img/structure/B10774189.png)
![3-Methyl-5-(5-methylpyridin-3-yl)-8-[(piperidin-4-yl)amino]-1,2-dihydro-1,7-naphthyridin-2-one](/img/structure/B10774190.png)
![2-(2,4-difluorophenyl)-2-[5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774197.png)
![(1S,2S,10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B10774222.png)
![5-fluoro-2-[1-(5-fluoropyridin-2-yl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B10774234.png)


